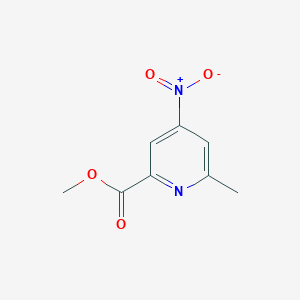

Methyl 6-methyl-4-nitropyridine-2-carboxylate

CAS No.: 1206249-95-7

Cat. No.: VC4848690

Molecular Formula: C8H8N2O4

Molecular Weight: 196.162

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206249-95-7 |

|---|---|

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.162 |

| IUPAC Name | methyl 6-methyl-4-nitropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-7(9-5)8(11)14-2/h3-4H,1-2H3 |

| Standard InChI Key | ZQDSJEMOFUPSKY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)C(=O)OC)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 6-methyl-4-nitropyridine-2-carboxylate belongs to the pyridinecarboxylate family, featuring a six-membered aromatic ring with distinct functional groups. The IUPAC name derives from its substitution pattern: a methyl ester at position 2 (), a nitro group () at position 4, and a methyl group () at position 6 . The SMILES notation precisely encodes its connectivity, while the InChIKey provides a unique identifier for chemical databases .

The molecular weight is 182.13 g/mol, with a calculated exact mass of 182.03300 g/mol . The nitro group introduces electron-withdrawing effects, polarizing the ring and enhancing reactivity toward nucleophilic substitution or reduction reactions.

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for adducts of this compound, such as (137.3 Ų) and (150.4 Ų), offer insights into its gas-phase ion mobility, relevant for mass spectrometry-based identification . The compound’s LogP value of 1.52 indicates moderate lipophilicity, balancing solubility in organic and aqueous media .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl 6-methyl-4-nitropyridine-2-carboxylate typically involves nitration and esterification steps. A patent by Jaeschke et al. (US20070197553 A1) describes the nitration of methyl 6-methylpyridine-2-carboxylate using nitric acid in sulfuric acid, yielding the nitro derivative . Alternative methods include the Hoare et al. approach, which employs palladium-catalyzed cross-coupling reactions to introduce substituents onto the pyridine ring .

Esterification of the corresponding carboxylic acid, 6-methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-16-6), using methanol under acidic conditions is another viable route . This precursor has a documented purity of 95% in commercial settings, with a molecular weight of 182.13 g/mol and a density of 1.477 g/cm³ .

Optimization Challenges

The nitro group’s sensitivity to reduction necessitates careful control of reaction conditions. For example, catalytic hydrogenation risks over-reduction to an amine, while harsh acidic environments may hydrolyze the ester moiety . Temperature moderation (<50°C) and inert atmospheres are critical to preserving functionality .

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data for the methyl ester is limited, its carboxylic acid analog (6-methyl-4-nitropyridine-2-carboxylic acid) exhibits a boiling point of 378°C and a flash point of 182.4°C . The ester’s lower molecular weight suggests marginally reduced thermal stability, with decomposition likely above 300°C. Differential scanning calorimetry (DSC) studies of similar nitroaromatics reveal exothermic decomposition peaks near 200–250°C, emphasizing the need for cautious handling .

Solubility and Partitioning

The compound’s solubility profile is influenced by its nitro and ester groups. It is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The octanol-water partition coefficient (LogP = 1.52) aligns with its moderate lipophilicity, making it suitable for lipid membrane penetration in drug delivery systems .

Applications in Pharmaceutical and Organic Chemistry

Building Block for Heterocyclic Synthesis

Methyl 6-methyl-4-nitropyridine-2-carboxylate is a precursor to picolinic acid derivatives, which are pivotal in synthesizing antifungal and anticancer agents . For instance, ethyl esters of 6-methyl-4-nitropyridine-2-carboxamides have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Role in Metal Complexation

The nitro and carboxylate groups enable coordination with transition metals. Hoare et al. (1996) reported its use in preparing palladium complexes for catalytic cross-coupling reactions, highlighting its utility in constructing carbon-carbon bonds .

Recent Advances and Future Directions

Biotransformation Studies

Recent work explores microbial metabolism of nitroaromatics. Streptomyces antibioticus ATCC 14890 has been shown to biotransform related nitro compounds into hydroxylamine intermediates, suggesting potential bioremediation applications .

Computational Modeling

Density functional theory (DFT) studies predict the compound’s reactivity in electrophilic aromatic substitution, guiding the design of novel derivatives with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume